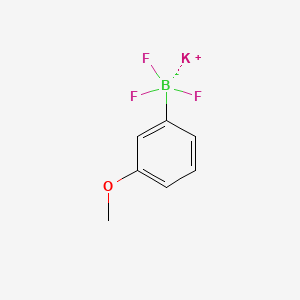

Potassium (3-Methoxyphenyl)trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(3-methoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDCWEPJOSDGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635694 | |

| Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438553-44-7 | |

| Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Methoxyphenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium (3-Methoxyphenyl)trifluoroborate: Properties, Stability, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the quest for stable, reliable, and versatile reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents, addressing many of the inherent limitations of their predecessors like boronic acids, boronate esters, and organoboranes.[1] Potassium (3-Methoxyphenyl)trifluoroborate, a prominent member of this family, serves as a robust and highly efficient nucleophilic partner in carbon-carbon bond-forming reactions.

This guide provides an in-depth analysis of the chemical properties, stability, synthesis, and core applications of this compound. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this invaluable synthetic tool. Unlike the often difficult-to-purify and stoichiometrically uncertain boronic acids, organotrifluoroborates are typically crystalline, air- and moisture-stable solids, which simplifies handling, storage, and application in complex synthetic sequences.[1][2][3][4][5][6] Their primary utility is demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[3][7]

PART 1: Physicochemical Properties and Unparalleled Stability

The utility of this compound stems directly from its favorable physical properties and exceptional stability. The tetracoordinate boron center in the [RBF₃]⁻ anion effectively "protects" the reactive carbon-boron bond, rendering the compound stable to air, moisture, and even many oxidative conditions.[1][4] This stability allows for indefinite storage at room temperature without special precautions, a significant advantage over boronic acids which are prone to dehydration and decomposition.[1][3][8][9]

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 438553-44-7 | [10][11][12] |

| Molecular Formula | C₇H₇BF₃KO | [10][12][13] |

| Molecular Weight | 214.04 g/mol | [8][10][12][14][15] |

| Appearance | White to almost white powder or crystalline solid | [8][14] |

| Melting Point | 180-188 °C | [8][10][14] |

| Purity (Typical) | >98.0% (by HPLC) | [8][15] |

| Stability | Indefinitely stable to air and moisture at room temperature | [2][3][4][5][16][17] |

| Solubility | Soluble in solvents such as acetone and acetonitrile | [6] |

While remarkably stable for storage and handling, the reactivity of the organotrifluoroborate can be readily "unveiled" under specific reaction conditions. For instance, it can be hydrolyzed to its corresponding boronic acid in situ during the Suzuki-Miyaura reaction or by using reagents like silica gel and water.[7][18] This dual nature of being robustly stable yet controllably reactive is the key to its widespread adoption.

PART 2: Synthesis and Preparation

The synthesis of this compound is straightforward and efficient, making it readily accessible. The most common and practical method involves the conversion of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[7] This procedure is broadly applicable for the synthesis of a wide array of organotrifluoroborates.[2][4][9][17][19]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve (3-methoxyphenyl)boronic acid (1.0 equiv) in methanol.[19]

-

Reagent Preparation: In a separate beaker, prepare a solution of potassium hydrogen difluoride (KHF₂, 3.0 equiv) in deionized water.[19]

-

Reaction: Cool the boronic acid solution to approximately 5 °C using an ice-water bath. Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution. An exothermic reaction will occur, and a thick white precipitate will form.[19]

-

Stirring: Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes to ensure complete reaction.

-

Work-up: Remove the methanol and water via rotary evaporation.

-

Purification: The resulting solid can be purified by recrystallization. A common solvent system is acetone/water or acetonitrile. Dissolve the crude product in a minimal amount of hot acetone and add water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure this compound.

PART 3: Core Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures prevalent in pharmaceuticals. The use of organotrifluoroborates expands the versatility of this reaction, tolerating a broad range of functional groups and often allowing for the use of more challenging yet economical aryl chlorides as electrophiles.[2][16][20][21]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves the in situ hydrolysis of the trifluoroborate salt to the active boronic acid under basic conditions.[7] This boronic acid then enters the established palladium catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle featuring in-situ generation of the boronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for coupling this compound with an aryl chloride. Optimization of catalyst, ligand, base, and solvent may be necessary for different substrates.

-

Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.1-1.5 equiv), the aryl/heteroaryl chloride (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos or XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv).[21][22][23]

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or THF/H₂O 9:1).[22][24]

-

Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at a temperature between 85-120 °C for 12-24 hours.[16][22][23] Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

PART 4: Handling, Storage, and Safety

One of the most significant practical advantages of this compound is its ease of handling and storage.

-

Storage: The compound is stable indefinitely when stored at room temperature in a sealed container, away from strong acids.[3][8][9][25] A cool, dark place is recommended for optimal long-term storage.[8]

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the solid powder.[8]

-

Safety Profile: The compound is classified as an irritant. Adhere to the following safety precautions:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

-

Precautionary Statements: Avoid breathing dust (P261). Wash skin thoroughly after handling (P264). Wear protective gloves and eye protection (P280). IF ON SKIN: Wash with plenty of water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[8]

-

Conclusion

This compound stands out as a highly valuable and practical reagent in the modern synthetic chemist's toolbox. Its exceptional air and moisture stability simplifies storage and handling, while its predictable reactivity in the Suzuki-Miyaura cross-coupling reaction provides a reliable method for the construction of essential carbon-carbon bonds.[6] For professionals in drug discovery and development, this reagent offers a robust and efficient alternative to traditional organoboron compounds, facilitating the synthesis of complex molecular architectures with greater ease and reliability.

References

- Vertex AI Search. potassium 3-methoxyphenyltrifluoroborate - 438553-44-7 - Structure, Synthesis, Properties.

- Vertex AI Search. chemical label this compound.

- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

- Tokyo Chemical Industry Co., Ltd. This compound 438553-44-7.

- Santa Cruz Biotechnology. This compound | CAS 438553-44-7.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- PubChem. This compound (C7H7BF3O).

- Wikipedia. Organotrifluoroborate.

- ChemicalBook. This compound(438553-44-7) 1 h nmr.

- Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509–3513.

- Molander, G. A., & Jean-Gérard, L. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 12(12), 2738–2741.

- Sigma-Aldrich. Potassium Organotrifluoroborates.

- Sigma-Aldrich. Potassium 4-methoxyphenyltrifluoroborate 95 192863-36-8.

- Molander, G. A., & Ham, J. (2006). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 128(35), 11368–11369.

- TCI Chemicals. This compound 438553-44-7.

- Molander, G. A., & Cavalcanti, L. N. (2011). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organic Letters, 13(15), 4156–4159.

- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.

- Molander, G. A., & Cooper, G. F. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 76(15), 6437–6441.

- Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034.

- Organic Chemistry Portal. Synthesis of potassium trifluoroborates.

- Molander, G. A., & Traister, K. M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8569–8585.

- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis.

- PubMed. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(1), 113–116.

- Lab Pro Inc. This compound, 5G - P1580-5G.

- Molander, G. A., & Wisniewski, S. R. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 77(19), 8562–8568.

- BenchChem. An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals.

- CP Lab Safety. This compound, min 98% (HPLC), 1 gram.

- Sigma-Aldrich. Potassium Trifluoroborate Salts.

- Voneschen, D. N., et al. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), 1215–1218.

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 8. This compound | 438553-44-7 | TCI AMERICA [tcichemicals.com]

- 9. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 10. potassium 3-methoxyphenyltrifluoroborate - 438553-44-7 - Structure, Synthesis, Properties [organoborons.com]

- 11. chemical-label.com [chemical-label.com]

- 12. scbt.com [scbt.com]

- 13. PubChemLite - this compound (C7H7BF3O) [pubchemlite.lcsb.uni.lu]

- 14. labproinc.com [labproinc.com]

- 15. calpaclab.com [calpaclab.com]

- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

- 21. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Transformative Impact in Chemical Synthesis

Abstract

Organotrifluoroborate salts have emerged from relative obscurity to become indispensable reagents in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have solidified their position as superior alternatives to traditional organoboron compounds, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the discovery and historical evolution of organotrifluoroborate chemistry. It offers a detailed examination of their synthesis, elucidates the mechanistic underpinnings of their reactivity, and showcases their profound impact on drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these powerful synthetic tools.

Introduction: A New Paradigm in Organoboron Chemistry

For decades, the utility of organoboron compounds in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has been well-established.[1] However, the practical application of many traditional organoboron reagents, such as boronic acids and their esters, has been hampered by inherent limitations. These include instability towards air and moisture, a propensity for protodeboronation, and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[1][2]

The advent of potassium organotrifluoroborate salts (R-BF₃K) introduced a paradigm shift in the field. These crystalline, air- and moisture-stable solids are generally non-hygroscopic and can often be stored indefinitely without special precautions.[3][4][5] Their tetracoordinate boron center, fortified by strong boron-fluorine bonds, renders them less susceptible to the degradation pathways that plague their trivalent counterparts.[6][7] This inherent stability, coupled with their predictable reactivity, has made organotrifluoroborates the reagents of choice for a wide array of synthetic transformations, significantly expanding the horizons of what is achievable in complex molecule synthesis.[8][9]

Historical Development: From Laboratory Curiosities to Mainstream Reagents

The journey of organotrifluoroborates from niche compounds to mainstream reagents was a gradual one, marked by key discoveries that unlocked their synthetic potential.

-

Early Observations (1940s-1960s): The first report of an organotrifluoroborate complex appeared in 1940.[1] For a considerable period, these compounds remained largely as laboratory curiosities. An early preparation involved the reaction of organotin compounds with boron trifluoride, followed by treatment with potassium fluoride.[1][10] However, the harsh conditions and the toxicity of the organotin precursors limited the widespread adoption of this methodology.

-

The Vedejs Breakthrough (1995): A pivotal moment in the history of organotrifluoroborates arrived in 1995 when Edwin Vedejs and his research group reported a highly efficient and practical synthesis from boronic acids using potassium hydrogen difluoride (KHF₂).[1][11] This method proved to be broadly applicable, allowing for the straightforward conversion of a wide range of arylboronic acids into their corresponding potassium aryltrifluoroborates.[10] The Vedejs synthesis was revolutionary in its simplicity and effectiveness, making these valuable reagents readily accessible to the broader synthetic community.[12]

-

The Molander Expansion (Late 1990s-Present): The work of Gary Molander and his group was instrumental in demonstrating the vast synthetic utility of organotrifluoroborates, particularly in Suzuki-Miyaura cross-coupling reactions.[8][13] His extensive research showcased the enhanced stability and unique reactivity of these reagents, leading to the development of robust protocols for a wide variety of C-C and C-heteroatom bond formations.[9][14] Molander's contributions were crucial in elevating organotrifluoroborates to their current status as indispensable tools in organic synthesis.

Synthesis of Organotrifluoroborate Salts: A Practical Guide

The accessibility of organotrifluoroborate salts is a key factor in their widespread use. Several reliable methods have been developed for their preparation, with the choice of method often depending on the nature of the desired organic substituent and the availability of starting materials.

From Boronic Acids: The Vedejs Protocol

The most common and straightforward method for the synthesis of organotrifluoroborates involves the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[15] This reaction is typically carried out in a mixture of methanol and water at room temperature.[1][2]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid [2]

-

In a suitable flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 4.5 M).

-

With vigorous stirring, slowly add an excess of the KHF₂ solution (approx. 3.3 eq) to the solution of phenylboronic acid.

-

A white precipitate of potassium phenyltrifluoroborate will form almost immediately.

-

Continue stirring for 15-30 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash the solid with cold methanol.

-

The product can be further purified by recrystallization from acetonitrile to afford pure potassium phenyltrifluoroborate.

Caption: Vedejs synthesis of potassium phenyltrifluoroborate.

One-Pot Syntheses from Organometallic Reagents

Organotrifluoroborates can also be prepared in a one-pot fashion from organolithium or Grignard reagents, bypassing the need to isolate the intermediate boronic acid.[1] This approach is particularly useful for the synthesis of organotrifluoroborates that are not readily accessible from their corresponding boronic acids.

Experimental Protocol: One-Pot Synthesis of Potassium Alkyltrifluoroborates [16]

-

In a flame-dried, inert atmosphere flask, generate the desired organolithium or Grignard reagent in a suitable ethereal solvent (e.g., THF, diethyl ether).

-

Cool the reaction mixture to -78 °C.

-

Slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.0 eq), to the organometallic solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Cool the mixture again and add an aqueous solution of KHF₂.

-

Stir vigorously as the mixture warms to room temperature.

-

The desired potassium organotrifluoroborate can then be isolated by extraction and purified by recrystallization.

Caption: One-pot synthesis from organometallic precursors.

Synthesis via Halomethyltrifluoroborates

A novel method for the preparation of functionalized organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates.[3][17][18] This approach allows for the introduction of a wide range of functional groups.[16][17]

Experimental Protocol: Synthesis of Potassium N,N-Dialkylaminomethyltrifluoroborates [19]

-

Dissolve potassium bromomethyltrifluoroborate (1.0 eq) in a suitable solvent such as THF.

-

Add the desired secondary amine (1.05 eq).

-

Heat the reaction mixture at 80 °C until the starting material is consumed, as monitored by ¹⁹F NMR.

-

Concentrate the reaction mixture in vacuo to afford the crude product.

-

The product can be purified by recrystallization.

Properties and Advantages of Organotrifluoroborate Salts

The superior properties of organotrifluoroborate salts compared to other organoboron reagents are the primary driver of their widespread adoption in organic synthesis.

| Property | Organotrifluoroborate Salts | Boronic Acids |

| Stability | Generally high; stable to air and moisture.[20][21] | Often unstable; susceptible to oxidation and dehydration to form boroxines. |

| Physical Form | Crystalline solids.[2] | Often amorphous solids or oils. |

| Handling | Easy to handle and weigh accurately.[19] | Can be difficult to handle due to hygroscopicity and boroxine formation. |

| Stoichiometry | Monomeric species, allowing for precise stoichiometry.[2][19] | Can exist as mixtures of monomer, dimer, and trimer, complicating stoichiometry. |

| Toxicity | Low toxicity, with environmentally benign byproducts.[1] | Low toxicity. |

| Reactivity | Can be "tuned" by reaction conditions; act as protected boronic acids.[6][22] | Generally more reactive, but also more prone to side reactions like protodeboronation.[8] |

Table 1: Comparison of Properties between Organotrifluoroborate Salts and Boronic Acids

Key Applications in Organic Synthesis

The primary application of organotrifluoroborate salts is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][22] Their stability and predictable reactivity have enabled the development of highly efficient and general methods for the formation of a wide variety of chemical bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

Organotrifluoroborates are excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions with a broad range of electrophiles, including aryl, heteroaryl, and vinyl halides and triflates.[23][24]

Mechanism of Suzuki-Miyaura Coupling with Organotrifluoroborates

The currently accepted mechanism involves a slow, base-mediated hydrolysis of the organotrifluoroborate to generate a transient boronic acid, which then enters the catalytic cycle.[25]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids (1995) | Edwin Vedejs | 424 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 16. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 17. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 18. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. longdom.org [longdom.org]

- 21. longdom.org [longdom.org]

- 22. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Potassium (3-Methoxyphenyl)trifluoroborate: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of Potassium (3-Methoxyphenyl)trifluoroborate, a key reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, a detailed synthesis protocol, and its critical role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and field-proven applications, ensuring both scientific accuracy and practical relevance.

Introduction: The Rise of Organotrifluoroborates

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For decades, organoboronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, their inherent limitations, such as potential instability, propensity for dehydration to form boroxines, and occasional purification challenges, have driven the search for more robust alternatives.[1][2]

Potassium organotrifluoroborates have emerged as a superior class of reagents that address many of these shortcomings.[2] These crystalline, free-flowing solids are generally stable to both air and moisture, which significantly simplifies their handling, storage, and stoichiometric measurement.[3] Their enhanced stability also allows for the successful synthesis and application of organotrifluoroborates with functionalities that are often incompatible with the corresponding boronic acids. This compound is a prime example of such a versatile and stable reagent, offering a reliable source of the 3-methoxyphenyl moiety for complex molecule synthesis.

Molecular Structure and Physicochemical Properties

The molecular integrity of a reagent is fundamental to its reactivity and application. This compound is an ionic compound consisting of a potassium cation (K⁺) and a (3-methoxyphenyl)trifluoroborate anion ([C₇H₇BF₃O]⁻). The core of its reactivity lies in the tetracoordinate boron atom, which is bonded to a 3-methoxyphenyl group and three fluorine atoms.

Molecular Formula and Structure

The chemical formula for this compound is C₇H₇BF₃KO .[4][5][6] Its structure is characterized by a central boron atom adopting a tetrahedral geometry, a feature that contributes to its stability compared to the trigonal planar geometry of boronic acids.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, storage, and use in chemical reactions.

| Property | Value | References |

| CAS Number | 438553-44-7 | [4][5] |

| Molecular Formula | C₇H₇BF₃KO | [4][6] |

| Molecular Weight | 214.03 g/mol | [4][6][7] |

| Appearance | White to off-white crystalline powder | [6][8] |

| Melting Point | 177-183 °C | [7][9] |

| Purity | Typically ≥98% (HPLC) | [4][5][8] |

| Storage | Room temperature, in a cool, dark, and dry place | [6][8] |

Synthesis and Purification

The synthesis of potassium aryltrifluoroborates is a robust and straightforward process, typically involving the conversion of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[5] This method is highly efficient and generally provides the product in high purity after simple workup procedures.

Causality of Experimental Choices

The choice of KHF₂ as the fluorinating agent is critical. While simpler fluoride sources like potassium fluoride (KF) are ineffective at displacing the hydroxyl groups of boronic acids, KHF₂ readily facilitates the conversion.[5] The reaction is typically performed in a mixture of methanol and water. Methanol helps to solubilize the starting boronic acid, while water is necessary to dissolve the KHF₂. The reaction proceeds via the formation of a difluoroborane intermediate, which is then further fluorinated to the trifluoroborate salt.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of potassium aryltrifluoroborates.[9]

Materials:

-

3-Methoxyphenylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Deionized water

-

Acetone

Procedure:

-

In a suitable reaction vessel (e.g., a round-bottomed flask or a Nalgene® bottle to prevent etching by HF that may be slowly released), charge 3-methoxyphenylboronic acid (1.0 equiv) and methanol (approx. 3.6 mL per gram of boronic acid).[9]

-

Stir the mixture to dissolve the boronic acid. If necessary, gently warm the mixture to achieve complete dissolution.

-

In a separate beaker, prepare a solution of KHF₂ (3.0 equiv) in deionized water (approx. 3.3 mL per gram of KHF₂).[9] Caution: KHF₂ is corrosive and should be handled with appropriate personal protective equipment (PPE).[9]

-

Cool the boronic acid solution to 0-5 °C using an ice-water bath.

-

Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution over 10-15 minutes. A thick white precipitate will form.[9]

-

Allow the resulting slurry to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Remove the methanol and most of the water under reduced pressure using a rotary evaporator.

-

To the resulting wet solid, add acetone and stir vigorously. The product is soluble in acetone, while excess KHF₂ and other inorganic salts are not.[9]

-

Filter the mixture to remove the insoluble inorganic salts.

-

Concentrate the acetone filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization, for example, from a mixture of acetone and heptane, to afford this compound as a white crystalline solid.

-

Dry the purified product under vacuum to remove any residual solvent.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls, conjugated dienes, and styrenes. The stability and ease of handling of organotrifluoroborates make them particularly attractive for use in complex, multi-step syntheses and high-throughput screening applications.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. When using a potassium organotrifluoroborate, the transmetalation step is believed to proceed via an intermediate arylboron difluoride, which is formed in situ under the basic reaction conditions.

-

Oxidative Addition: The cycle begins with the oxidative addition of an aryl or vinyl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]

-

Transmetalation: The organotrifluoroborate salt, in the presence of a base, transfers its organic group (the 3-methoxyphenyl moiety) to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst.[8]

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the coupling and depends on the specific substrates being used. The robustness of potassium organotrifluoroborates often allows for milder reaction conditions and broader functional group tolerance compared to other organoboron reagents.

Safety and Handling

This compound is an irritant. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[8] May cause respiratory irritation (H335).[9]

-

Precautionary Statements:

-

Wash skin thoroughly after handling (P264).[8]

-

Wear protective gloves, eye protection, and face protection (P280).[8]

-

IF ON SKIN: Wash with plenty of soap and water (P302 + P352).[8]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[8]

-

If skin or eye irritation persists, get medical advice/attention.[8]

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound stands out as a highly valuable and practical reagent in the toolkit of the modern synthetic chemist. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent alternative to traditional boronic acids. This guide has provided a detailed examination of its molecular structure, a reliable synthesis protocol, and the mechanistic basis for its application, empowering researchers to leverage this powerful reagent in the pursuit of novel molecular architectures.

References

- Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140.

-

PubChem. This compound. [Link]

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

CP Lab Safety. This compound, min 98% (HPLC), 1 gram. [Link]

- Molander, G. A., & Petrillo, D. E. (2008).

-

PubChem. Potassium 2-methoxyphenyltrifluoroborate. [Link]

- Pu, F., et al. (2013). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Halides. Beilstein Journal of Organic Chemistry, 9, 2436–2441.

- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.

- Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 11(11), 2465–2468.

- Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(20), 8948–8960.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027.

- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(2), 321–333.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Potassium (3-Methoxyphenyl)trifluoroborate: A Technical Guide

Introduction

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, prized for their enhanced stability over corresponding boronic acids.[1] These air- and moisture-stable crystalline solids offer significant advantages in handling and purification while retaining versatile reactivity, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] Potassium (3-Methoxyphenyl)trifluoroborate (CAS 438553-44-7) is a key building block, enabling the introduction of the 3-methoxyphenyl moiety in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As direct spectral data is not always publicly available, this document serves as a predictive and methodological framework, grounded in established principles for this compound class. It is designed to empower researchers to acquire, interpret, and validate their own analytical data with confidence. We will explore the causality behind experimental choices and the structural basis for the expected spectral features.

Molecular Structure and Key Features

The structure of this compound consists of a potassium cation (K⁺) and a (3-Methoxyphenyl)trifluoroborate anion ([C₇H₇BF₃O]⁻). The anion features a central tetrahedral boron atom bonded to three fluorine atoms and one carbon atom of the benzene ring. The methoxy group (-OCH₃) is positioned at the meta-position (C3) relative to the borate group.

Diagram: Molecular Structure

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organotrifluoroborates. A complete analysis involves acquiring ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

Recommended Experimental Protocol

To ensure data quality and consistency, the following protocol, adapted from established methodologies for potassium organotrifluoroborates, is recommended.[4]

Diagram: NMR Data Acquisition Workflow

Caption: Standardized workflow for NMR analysis of organotrifluoroborates.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solubilizing properties for these salts and its wide temperature range, which helps in obtaining well-resolved spectra.[4][5]

-

¹H NMR Acquisition: Acquire the proton spectrum. Use the residual solvent peak of DMSO-d₆ at δ 2.50 ppm as the internal reference.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Use the central peak of the DMSO-d₆ septet at δ 39.5 ppm as the internal reference.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. Use an external reference of trifluoroacetic acid (TFA) at δ 0.0 ppm. The ¹⁹F nucleus is highly sensitive, providing excellent resolution for analyzing organotrifluoroborates.[4]

-

¹¹B NMR Acquisition: Acquire the boron spectrum. Use an external reference of boron trifluoride diethyl etherate (BF₃·Et₂O) at δ 0.0 ppm. Specialized pulse sequences may be required to improve resolution and observe coupling constants due to the quadrupolar nature of the ¹¹B nucleus.[4][5]

Predicted Spectroscopic Data and Interpretation

The following data are predicted based on the known effects of methoxy and trifluoroborate substituents on an aromatic ring and data from analogous compounds.[1][5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |

| -OCH₃ | ~ 3.75 (s, 3H) | ~ 55.0 | Typical chemical shift for an aryl methyl ether.[5][6] |

| C1-B | - | ~ 140-150 (broad) | The C-B carbon signal is often broad due to quadrupolar relaxation of the attached ¹¹B nucleus. Its chemical shift is significantly downfield.[4][5] |

| C2-H | ~ 7.05 (s or d, 1H) | ~ 115.0 | Ortho to -OCH₃ (shielding) and ortho to -BF₃⁻ (deshielding). The singlet-like appearance arises from small coupling constants to H4 and H6. |

| C3-O | - | ~ 158.0 | Carbon directly attached to the electron-donating oxygen atom, expected to be significantly downfield. |

| C4-H | ~ 7.15 (t, J ≈ 7.8 Hz, 1H) | ~ 129.0 | Meta to -OCH₃ and para to -BF₃⁻. Expected to be a triplet due to coupling with H2 and H6 (assuming similar J-couplings). |

| C5-H | ~ 6.70 (d, J ≈ 7.8 Hz, 1H) | ~ 112.0 | Para to -OCH₃ (strongly shielded) and meta to -BF₃⁻. |

| C6-H | ~ 6.95 (d, J ≈ 7.8 Hz, 1H) | ~ 120.0 | Ortho to -BF₃⁻ (deshielding) and meta to -OCH₃. |

Expert Insights:

-

¹H NMR: The aromatic region will show four distinct signals for the non-equivalent protons. The electron-donating methoxy group causes an upfield (shielding) shift, particularly for the ortho (C2, C6) and para (C4) positions relative to benzene (δ ~7.36 ppm). Conversely, the electron-withdrawing trifluoroborate group will have a deshielding effect. The proton at C5, being para to the strongly shielding -OCH₃ group, is expected to be the most upfield.

-

¹³C NMR: Six distinct aromatic carbon signals are expected. The carbon attached to the boron (C1) will be broad and difficult to observe without a high number of scans. The carbon attached to the oxygen (C3) will be the most downfield in the aromatic region.

Table 2: Predicted ¹⁹F and ¹¹B NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JB-F) | Rationale for Prediction |

| ¹⁹F | ~ -135 to -140 | Quartet (q) | ~ 50-60 Hz | The chemical shift is characteristic of aryltrifluoroborate salts.[4][5] The signal is split into a 1:1:1:1 quartet by the ¹¹B nucleus (I=3/2). |

| ¹¹B | ~ 3.0 to 4.0 | Quartet (q) | ~ 50-60 Hz | This region is typical for tetracoordinate boron in organotrifluoroborates. The signal is split into a 1:1:1:1 quartet by the three equivalent ¹⁹F nuclei. |

Expert Insights:

-

The observation of clear B-F coupling in both the ¹⁹F and ¹¹B spectra is a definitive confirmation of the trifluoroborate structure. The coupling constant (JB-F) provides valuable information about the electronic environment of the B-F bonds. Substituent effects can subtly influence the chemical shifts in both spectra, making them sensitive probes of the aromatic system.[8]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Recommended Experimental Protocol

-

Sample Preparation: Prepare a solid sample using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. This method provides high-quality spectra but is moisture-sensitive.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. This method is fast, requires minimal sample preparation, and is less sensitive to ambient moisture.

-

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Predicted Spectroscopic Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretching |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H (-OCH₃) | Stretching |

| ~ 1600, 1580, 1480 | Medium-Strong | Aromatic C=C | Ring Stretching |

| ~ 1250 | Strong | Aryl-O (C-O) | Asymmetric Stretching |

| ~ 1100 - 900 | Very Strong | B-F | Stretching |

| ~ 1040 | Medium | Aryl-O (C-O) | Symmetric Stretching |

| 900 - 675 | Medium-Strong | Aromatic C-H | Out-of-Plane Bending |

Expert Insights:

-

The most prominent and diagnostic feature in the IR spectrum will be the very strong and broad absorption bands associated with the B-F stretching vibrations , typically found in the 1100-900 cm⁻¹ region.[9]

-

The presence of the aromatic ring will be confirmed by C=C stretching bands around 1600 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.[2][10] The specific pattern of the C-H out-of-plane bending bands (900-675 cm⁻¹) can provide information about the 1,3- (meta) substitution pattern.

-

The methoxy group will be identified by the aliphatic C-H stretching bands below 3000 cm⁻¹ and the strong C-O (aryl ether) stretching bands, particularly the asymmetric stretch around 1250 cm⁻¹.[10][11]

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By following the detailed NMR and IR protocols, researchers can obtain high-quality data. The predicted spectral values and interpretations, grounded in established chemical principles and authoritative literature, offer a reliable benchmark for data validation. The definitive characterization rests on the combined evidence from multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B), which confirms the connectivity and electronic structure, and IR spectroscopy, which verifies the presence of key functional groups, particularly the diagnostic B-F vibrations.

References

-

Vertex AI Search Result[12]

-

Perrin, D. M., et al. "Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging." The Journal of Organic Chemistry. [Link]

-

Yadagiri, B., et al. "¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates." Magnetic Resonance in Chemistry, 47(10), 873–878 (2009). [Link]

-

Yadagiri, B., et al. "¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates." ResearchGate. [Link]

-

Vertex AI Search Result[13]

-

Vertex AI Search Result[14]

- Google Patents. "CN102936205B - Synthesis method of tapentadol".

-

Vertex AI Search Result[15]

-

Gándara-Loe, J., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link]

-

University of Colorado Boulder. "Table of Characteristic IR Absorptions". [Link]

-

Michigan State University. "Infrared Spectroscopy". [Link]

-

LibreTexts Chemistry. "6.3 IR Spectrum and Characteristic Absorption Bands". [Link]

-

ResearchGate. "chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3". [Link]

-

Vertex AI Search Result[16]

Sources

- 1. Solved The ?1H-NMR of anisole is shown below. Assign the | Chegg.com [chegg.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. CN102936205B - Synthesis method of tapentadol - Google Patents [patents.google.com]

- 4. potassium methyltrifluoroborate(13862-28-7) 1H NMR spectrum [chemicalbook.com]

- 5. Anisole(100-66-3) 1H NMR [m.chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. www1.udel.edu [www1.udel.edu]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. This compound(438553-44-7) 1H NMR [m.chemicalbook.com]

- 13. 4’-Bromoacetophenone | 4-Bromoacetophenone | Bromides | Ambeed.com [ambeed.com]

- 14. 6-Bromoindole | Indoles | Ambeed.com [ambeed.com]

- 15. researchgate.net [researchgate.net]

- 16. modgraph.co.uk [modgraph.co.uk]

A Technical Guide to the Solubility of Potassium (3-Methoxyphenyl)trifluoroborate in Common Organic Solvents

Introduction

Potassium (3-methoxyphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts, which have gained significant traction in modern organic synthesis.[1][2][3][4][5] These crystalline solids are lauded for their exceptional stability to air and moisture, a marked advantage over their boronic acid counterparts.[1][3][4] This stability, coupled with their utility as nucleophilic partners in a myriad of cross-coupling reactions, such as the Suzuki-Miyaura reaction, positions them as indispensable reagents for the synthesis of complex molecules, including active pharmaceutical ingredients.[4][5][6] However, a critical physicochemical property that often dictates their practical application is their solubility in organic solvents.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals who utilize this reagent and require a thorough understanding of its dissolution characteristics to optimize reaction conditions, facilitate purification, and develop robust synthetic protocols. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes available qualitative information and provides a robust experimental framework for its empirical determination.

Theoretical Framework: Understanding the Solubility of Potassium Organotrifluoroborates

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is an ionic salt, consisting of a potassium cation (K⁺) and a (3-methoxyphenyl)trifluoroborate anion ([CH₃OC₆H₄BF₃]⁻). This inherent ionic character is the primary determinant of its solubility profile.

For dissolution to occur, the solvent molecules must overcome the lattice energy of the crystalline solid by forming favorable ion-dipole interactions with the potassium cation and the trifluoroborate anion. The trifluoroborate anion itself possesses both a nonpolar aromatic ring and a polar, negatively charged trifluoroborate group. This dual character suggests that its solubility will be highly dependent on the nature of the organic solvent.

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents possess hydroxyl groups capable of strong hydrogen bonding and have high dielectric constants. They are effective at solvating both the potassium cation and the trifluoroborate anion, leading to higher solubility. Water, in particular, is a good solvent for many potassium salts.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. They can effectively solvate the potassium cation through ion-dipole interactions. Their ability to solvate the anion varies, but they generally represent a class of solvents where moderate solubility can be expected. Several sources indicate that potassium organotrifluoroborates are soluble in acetone and slightly soluble in acetonitrile.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and lack significant dipole moments. They are poor at solvating ions and are therefore generally poor solvents for ionic compounds like this compound. The insolubility or low solubility of potassium organotrifluoroborates in many organic solvents is a noted characteristic.[8]

Qualitative Solubility of this compound

Based on general observations for potassium organotrifluoroborates, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are general guidelines, and the actual solubility should be determined experimentally for specific applications.

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol | Soluble | Strong hydrogen bonding and high polarity effectively solvate the potassium cation and the trifluoroborate anion.[6] |

| Polar Aprotic | Acetonitrile, Acetone | Soluble to Slightly Soluble | Good cation solvation via ion-dipole interactions.[6][7] Anion solvation is less effective than in protic solvents. |

| Dimethylformamide (DMF) | Likely Soluble | High dielectric constant and strong dipole moment should facilitate dissolution. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Strong polar aprotic solvent capable of solvating cations effectively. | |

| Ethers | Tetrahydrofuran (THF) | Poorly Soluble to Insoluble | Moderate polarity but generally poor at solvating ions. |

| Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate ions. | |

| Halogenated | Dichloromethane (DCM) | Poorly Soluble to Insoluble | Although it has a dipole moment, its ability to solvate ions is limited. Tetrabutylammonium trifluoroborates are noted to be soluble in chloroform and dichloromethane, highlighting the influence of the cation on solubility.[6] |

| Chloroform | Poorly Soluble to Insoluble | Similar to DCM. | |

| Hydrocarbons | Toluene, Hexane | Insoluble | Nonpolar solvents that cannot effectively solvate the ionic components of the salt. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours). This duration should be sufficient to ensure that equilibrium between the solid and dissolved solute is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Quantification of the Dissolved Solute:

-

Gravimetric Method (for less volatile solvents): Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound. Weigh the remaining solid residue. The solubility can then be calculated in g/L or mg/mL.

-

Analytical Method (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Data Presentation:

The quantitative solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results for different solvents and at various temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| [Solvent A] | [Temp 1] | [Value] | [Value] | [Value] |

| [Solvent B] | [Temp 1] | [Value] | [Value] | [Value] |

| [Solvent A] | [Temp 2] | [Value] | [Value] | [Value] |

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Discussion and Practical Implications

The generally low solubility of this compound in many common nonpolar organic solvents has significant implications for its use in synthesis.[6] For reactions requiring homogeneous conditions, the choice of solvent is critical. A mixture of solvents, such as toluene/water or THF/water, is often employed in Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates to facilitate the dissolution of both the organic-soluble electrophile and the water-soluble trifluoroborate salt.[4] The use of a phase-transfer catalyst can also be beneficial in such biphasic systems.

For researchers in drug development, understanding the solubility of this and related compounds is paramount for:

-

Reaction Optimization: Ensuring sufficient concentration of the reagent in the reaction medium to achieve optimal reaction rates and yields.

-

Purification: The poor solubility in certain solvents can be exploited for purification by precipitation or recrystallization.[7][9] For instance, after a reaction in a polar solvent, the product can often be precipitated by the addition of a nonpolar anti-solvent.

-

Process Scale-up: Predicting and managing solubility issues is crucial for the successful and safe scale-up of chemical processes.

Conclusion

This compound is a valuable and stable reagent in organic synthesis. Its utility, however, is intrinsically linked to its solubility characteristics. While it exhibits good solubility in polar protic solvents, its solubility in many common organic solvents is limited due to its ionic nature. This guide has provided a comprehensive overview of the theoretical and practical aspects of its solubility, including a detailed experimental protocol for its quantitative determination. By understanding and empirically determining the solubility of this compound in relevant solvent systems, researchers can unlock its full potential in the synthesis of novel and complex molecules.

References

- Organic Syntheses Procedure. (n.d.). Tetrabutylammonium and Benzyltrimethylammonium Trifluoroborate Salts.

- Molander, G. A., & Sandrock, D. L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Journal of the American Chemical Society, 131(49), 18032–18033.

- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4313–4327.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- ChemSrc. (n.d.). potassium 3-methoxyphenyltrifluoroborate.

- Domagała, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4429–4437.

- ResearchGate. (n.d.). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.

- Sigma-Aldrich. (n.d.). Potassium 4-methoxyphenyltrifluoroborate 95.

- ResearchGate. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry.

- ResearchGate. (n.d.). Potassium Phenyltrifluoroborate.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.

- Molander, G. A., & Figueroa, R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 9(6), 739–751.

- White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds.

- Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment).

- ResearchGate. (n.d.). Progress in the medical chemistry of organoboron compounds.

- BenchChem. (n.d.). Synthesis of Organoboron Compounds via Diborane(4) Reagents: Application Notes and Protocols.

- National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide to Potassium (3-methoxyphenyl)trifluoroborate (CAS No. 438553-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (3-methoxyphenyl)trifluoroborate, bearing the CAS number 438553-44-7, is a member of the versatile class of organotrifluoroborate salts. These compounds have emerged as exceptionally stable and efficient reagents in modern organic synthesis, offering significant advantages over their boronic acid and ester counterparts. Their robust nature, coupled with their high reactivity in cross-coupling reactions, has positioned them as valuable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in carbon-carbon bond formation and its role in the synthesis of pharmacologically active molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable under atmospheric conditions, making it convenient to handle and store.[1] This stability is a key advantage over many boronic acids, which can be prone to dehydration to form boroxines. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 438553-44-7 | [1] |

| Molecular Formula | C₇H₇BF₃KO | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| IUPAC Name | potassium;trifluoro-(3-methoxyphenyl)boranuide | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| Purity | Typically >98.0% (HPLC) | [1][3] |

| Melting Point | 178-183 °C | [4] |

| Solubility | Soluble in polar organic solvents |

Core Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted aromatic systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The Rationale Behind Using Potassium Organotrifluoroborates

Potassium organotrifluoroborates offer several distinct advantages in Suzuki-Miyaura couplings:

-

Enhanced Stability: They are generally stable to air and moisture, allowing for ease of handling and long-term storage without degradation. This contrasts with boronic acids, which can undergo protodeboronation or form catalytically inactive boroxines.

-

Stoichiometric Precision: As crystalline solids, they can be weighed accurately, allowing for precise stoichiometric control of reactions.

-

Improved Reactivity: In many cases, organotrifluoroborates exhibit enhanced reactivity and provide higher yields compared to the corresponding boronic acids, particularly with challenging substrates.

-

Milder Reaction Conditions: The use of organotrifluoroborates often allows for the use of milder bases and lower catalyst loadings.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (or triflate) to form a Pd(II) intermediate.

-

Transmetalation: The organotrifluoroborate salt, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Reaction: Synthesis of 3-methoxy-4'-methylbiphenyl

Materials:

-

This compound (CAS 438553-44-7)

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), 4-bromotoluene (1.0 mmol, 1.0 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

-

Causality: The organotrifluoroborate is used in slight excess to ensure complete consumption of the limiting aryl bromide. Cesium carbonate is a strong base that is crucial for activating the organotrifluoroborate for transmetalation.

-

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of anhydrous THF.

-

Causality: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

-

-

Inert Atmosphere: The reaction vessel is sealed with a septum and purged with an inert gas (nitrogen or argon) for 5-10 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous THF (e.g., 5 mL) and deionized water (e.g., 0.5 mL) to the reaction flask via syringe. The biphasic solvent system is often beneficial for Suzuki-Miyaura reactions.

-

Causality: THF is a good solvent for the organic reactants, while the presence of water can aid in the dissolution of the base and facilitate the activation of the organotrifluoroborate.

-

-

Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 65-70 °C for THF) and stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the reaction mixture and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine. The aqueous layers are back-extracted with ethyl acetate.

-

Causality: The washing steps remove the inorganic salts and any remaining water-soluble impurities.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 3-methoxy-4'-methylbiphenyl.

Application in Pharmaceutical Synthesis: The Case of Tapentadol